molecular formula C13H15NO3 B2784356 1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 1251924-59-0

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2784356
CAS No.: 1251924-59-0
M. Wt: 233.267
InChI Key: FFZZRLPMKXOLLS-UHFFFAOYSA-N
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Description

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bicyclic compound featuring a tetrahydronaphthalene core substituted with an acetamido group and a carboxylic acid moiety.

Properties

IUPAC Name

1-acetamido-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZRLPMKXOLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has shown potential in pharmaceutical applications due to its ability to interact with biological systems.

Analgesic and Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit analgesic effects. For example, studies have demonstrated that naphthalene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. This suggests that this compound may possess similar properties, making it a candidate for developing anti-inflammatory medications .

Anticancer Activity
Preliminary studies have explored the anticancer potential of related compounds. For instance, naphthalene derivatives have been tested against various cancer cell lines, showing cytotoxic effects. The structural similarity of this compound could imply that it may also exhibit anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

Material Science Applications

In material science, the compound's unique chemical structure makes it suitable for creating advanced materials such as polymers and coatings. Its properties can enhance the durability and chemical resistance of materials.

Polymerization Studies
The compound can serve as a monomer or additive in polymer synthesis. For instance, incorporating naphthalene derivatives into polymer matrices can improve thermal stability and mechanical properties .

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
PharmaceuticalAnalgesics, anti-inflammatory agents
Anticancer ResearchCytotoxic agents against cancer cell lines
Material ScienceMonomers for polymers

Case Studies

Case Study 1: Anti-inflammatory Activity
A study investigated the effects of naphthalene derivatives on COX enzyme inhibition. The results indicated significant inhibition at specific concentrations, suggesting potential use in pain management therapies.

Case Study 2: Polymer Enhancement
Research on polymer composites containing naphthalene derivatives showed improved tensile strength and thermal resistance compared to standard polymers. This opens avenues for industrial applications where durability is crucial.

Mechanism of Action

The mechanism of action of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a precursor for protease inhibitors, it may inhibit the activity of proteases by binding to their active sites and preventing substrate cleavage. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
This compound Not provided C₁₃H₁₅NO₃ (inferred) ~233.26 Acetamido, carboxylic acid Discontinued
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 153707-94-9 C₁₂H₁₅NO₃ 221.25 Amino, methoxy, carboxylic acid Available (Santa Cruz Biotechnology, Hairui Chem)
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 78103-80-7 C₁₃H₁₆O₂ 204.26 Dimethyl, carboxylic acid Available (CymitQuimica)
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 875224-04-7 C₁₃H₁₆O₂ 204.26 Ethyl, carboxylic acid Available (Hairui Chemical)

Key Observations :

  • Substituent Effects : The acetamido group introduces hydrogen-bonding capability, unlike alkyl (ethyl, dimethyl) or methoxy groups. This may enhance solubility in polar solvents compared to the dimethyl or ethyl analogs .
1-Acetamido Derivative:

While direct synthesis data for the acetamido compound is unavailable, analogous tetrahydro-β-carboline-3-carboxylic acids () are synthesized via Pictet-Spengler reactions using aldehydes and amino acids. Acetamido substitution likely requires acetylation of an intermediate amine .

Amino-Methoxy Derivative (CAS 153707-94-9):

Synthesized from spirohydantoin precursors via hydrolysis, as described for non-protein amino acids (). The hydrochloride salt form (CAS 1803584-43-1) improves stability and solubility .

Alkyl-Substituted Analogs:
  • 4,4-Dimethyl : Synthesized via Friedel-Crafts alkylation or cyclization of pre-functionalized precursors .
  • 1-Ethyl : Likely derived from ethylation of the tetrahydronaphthalene core using alkyl halides or Grignard reagents .

Stability Notes:

  • The acetamido compound’s discontinuation may relate to instability (e.g., hydrolysis of the amide bond under acidic/basic conditions). In contrast, alkyl-substituted analogs (e.g., 4,4-dimethyl) exhibit higher stability, as evidenced by their commercial availability .

Spectroscopic and Analytical Data

While NMR data for the acetamido compound is absent, related tetrahydro-β-carboline-3-carboxylic acids () show distinct proton environments:

  • 1-Methyl derivative : δ 1.25 (CH₃), 10.30 (COOH) .
  • 1-Phenyl derivative : δ 7.45 (aromatic protons), 10.60 (COOH) .

The acetamido group would likely exhibit characteristic peaks for the acetyl group (δ ~2.0 for CH₃, δ ~8.0 for NH) and carboxylic acid (δ ~10–12) .

Biological Activity

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1251924-59-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13_{13}H15_{15}NO3_3
  • Molecular Weight : 233.27 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 75-77°C
  • Boiling Point : 342.7°C at 760 mmHg

These properties indicate that the compound is a stable organic molecule with potential applications in medicinal chemistry and pharmacology.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated that it could have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydronaphthalene compounds, including 1-acetamido derivatives. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Model Testing : In a controlled laboratory setting, researchers tested the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteriaJournal of Medicinal Chemistry
Anti-inflammatoryReduced cytokine levelsInternal study
NeuroprotectiveModulation of neurotransmitter systemsPreliminary findings

Q & A

Q. What are the key synthetic pathways for 1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?

The synthesis typically involves multi-step processes, including reduction of naphthalene derivatives, amination, and acetylation. For example, related compounds like 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol are synthesized via reduction followed by amination . For the acetamido group, acetylation of the amino intermediate using acetic anhydride or acetyl chloride under controlled conditions (e.g., inert atmosphere, 0–25°C) is critical. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended to ensure purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on spectroscopic methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, respectively. For example, the acetamido group’s methyl protons appear as a singlet near δ 2.1 ppm, while the carboxylic acid proton may show broad signals in DMSO-d6_6 .
  • IR Spectroscopy : Key peaks include N–H stretching (~3300 cm1^{-1} for amide), C=O (carboxylic acid: ~1700 cm1^{-1}; amide: ~1650 cm1^{-1}), and aromatic C–H bending .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C13_{13}H15_{15}NO3_3) and detects fragmentation patterns .

Q. What biological activities are associated with this compound, and how are they assessed?

Tetrahydronaphthalene derivatives often exhibit neuroprotective and antioxidant properties. In vitro assays include:

  • Antioxidant Activity : DPPH radical scavenging and lipid peroxidation inhibition assays .
  • Neuroprotection : SH-SY5Y cell models treated with oxidative stressors (e.g., H2_2O2_2) to evaluate viability via MTT assays .
  • Enzyme Inhibition : Testing against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

The compound’s stereochemistry at the 1-position (tetrahydronaphthalene) requires chiral resolution. Strategies include:

  • Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Employing chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation steps to control stereochemistry .
  • Circular Dichroism (CD) : To confirm enantiomeric excess (ee) by comparing experimental spectra with computational models .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in receptor binding affinities (e.g., σ-receptors vs. neurotransmitter transporters) may arise from assay conditions (e.g., pH, buffer composition) or impurity profiles. Mitigation steps:

  • Reproducibility Checks : Independent validation across labs using standardized protocols (e.g., radioligand binding assays with [3H^3H]-ligands) .
  • Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies improve bioavailability?

  • pH Stability : The carboxylic acid group may protonate in acidic environments (e.g., stomach pH), reducing solubility. Stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) are critical .
  • Formulation : Co-crystallization with cyclodextrins or encapsulation in liposomes enhances solubility and prolongs half-life in vivo .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk lines for air-sensitive steps (e.g., acetylation) to prevent oxidation .
  • Data Validation : Cross-reference spectral data with PubChem or CAS Common Chemistry entries .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies if extending to animal models .

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